1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-chlorophenyl)ethanone
Description
1-(2-Chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-chlorophenyl)ethanone is a thienopyridine derivative characterized by a bicyclic thieno[3,2-c]pyridine scaffold fused with a dihydro-pyridine ring. The molecule features two chlorine substituents: one at position 2 of the thienopyridine ring and another on the phenyl group of the ethanone moiety . This compound shares structural similarities with antiplatelet agents like clopidogrel and prasugrel but differs in its substitution pattern and functional groups. While clopidogrel and prasugrel are ester-based prodrugs, this compound contains a ketone group, which may influence its metabolic stability and receptor-binding properties .
Properties
IUPAC Name |
1-(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(2-chlorophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NOS/c16-12-4-2-1-3-10(12)8-15(19)18-6-5-13-11(9-18)7-14(17)20-13/h1-4,7H,5-6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JELRDNIDMDHTHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC(=C2)Cl)C(=O)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-chlorophenyl)ethanone involves multi-step organic synthesis. One commonly used method is:
Starting Material Preparation: Synthesis begins with commercially available thieno[3,2-c]pyridine and 2-chlorophenyl compounds.
Substitution Reaction: The 2-chlorophenyl compound undergoes chlorination under controlled conditions to introduce the chlorine atom at a specific position.
Cyclization: The chlorinated compound is then cyclized to form the thienopyridine ring system.
Coupling Reaction: Finally, a coupling reaction between the thienopyridine and 2-chlorophenyl intermediates yields the desired compound.
Industrial Production Methods: Industrial production typically follows similar synthetic routes but may involve optimized reaction conditions, such as higher temperatures and pressures, to increase yield and reduce reaction time. Use of catalysts and automated processes ensures consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-chlorophenyl)ethanone undergoes various types of reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into the corresponding alcohol or amine derivatives.
Substitution: It participates in nucleophilic substitution reactions where the chlorine atoms can be replaced by other nucleophiles.
Addition: The compound may also undergo addition reactions with electrophiles, leading to the formation of adducts.
Common Reagents and Conditions:
Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reducing agents such as lithium aluminum hydride.
Nucleophiles like ammonia or thiols.
Electrophiles like alkyl halides or acyl chlorides.
Major Products Formed:
Sulfoxides or sulfones from oxidation.
Alcohol or amine derivatives from reduction.
Substituted thienopyridine compounds from nucleophilic substitution.
Adducts from addition reactions.
Scientific Research Applications
Chemistry:
Used as a building block in the synthesis of complex organic molecules.
Serves as a precursor for the preparation of various heterocyclic compounds.
Biology:
Explored for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
Investigated for its therapeutic potential in drug development, particularly for its role in targeting specific biological pathways.
Industry:
Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets, such as enzymes and receptors. Its unique structure allows it to:
Bind to Enzyme Active Sites: Inhibits enzymatic activity by binding to active sites, thus blocking substrate access.
Receptor Modulation: Interacts with cell surface receptors, altering signal transduction pathways.
DNA Intercalation: Inserts itself between DNA base pairs, potentially disrupting DNA replication and transcription processes.
These interactions result in a range of biological effects, depending on the specific pathways and targets involved.
Comparison with Similar Compounds
Core Scaffold Modifications
- Clopidogrel: Contains a methyl ester group at the chiral center, forming (+)-(S)-methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate. The ester group requires hydrolysis by carboxylesterase-1 (CES1) and cytochrome P450 (CYP) enzymes for activation .
- Vicagrel : A prodrug with an acetoxy group replacing the methyl ester in clopidogrel. It is hydrolyzed by carboxylesterase-2 (CES2) or arylacetamide deacetylase (AADAC) to form 2-oxoclopidogrel, bypassing CYP-dependent metabolism .
- Prasugrel: Features a cyclopropyl group and a fluorine substituent on the phenyl ring. Its structure, (±)-2-[2-acetyloxy-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-cyclopropyl-2-(2-fluorophenyl)ethanone hydrochloride, allows rapid conversion to an active metabolite via esterases .
- Target Compound: The absence of an ester or acetyloxy group and the presence of a ketone at the ethanone position distinguish it from clopidogrel analogs. The dual chlorine substituents may enhance lipophilicity and receptor affinity .
Substituent Effects
| Compound | Thienopyridine Substituent | Phenyl Substituent | Functional Group |
|---|---|---|---|
| Clopidogrel | 6,7-Dihydrothieno[3,2-c]pyridine | 2-Chlorophenyl | Methyl ester |
| Vicagrel | 6,7-Dihydrothieno[3,2-c]pyridine | 2-Chlorophenyl | Acetoxy ester |
| Prasugrel | 6,7-Dihydrothieno[3,2-c]pyridine | 2-Fluorophenyl | Acetyloxy ester |
| Target Compound | 2-Chloro-6,7-dihydrothieno[3,2-c]pyridine | 2-Chlorophenyl | Ethanone (ketone) |
Metabolic and Pharmacokinetic Profiles
- Clopidogrel : 85–90% is hydrolyzed to an inactive carboxylic acid metabolite by CES1; only 10–15% undergoes CYP2C19-mediated activation to the active thiol metabolite .
- Vicagrel : CES2/AADAC-dependent hydrolysis produces 2-oxoclopidogrel, which is further metabolized without CYP involvement, reducing interindividual variability .
- However, its activation pathway remains uncharacterized in the literature .
Deuterated Analogs
Deuteration of clopidogrel analogs (e.g., methyl-d3 derivatives) improves metabolic stability by slowing CYP-mediated oxidation. For example, deuterated vicagrel showed a 52.1% yield and enhanced enantiomeric purity (100% ee) in preclinical studies .
Biological Activity
1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-chlorophenyl)ethanone is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thieno[3,2-c]pyridine core and a chlorophenyl group, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H14ClN2O
- Molecular Weight : 284.74 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit:
- Antimicrobial Activity : Inhibition of bacterial growth through disruption of cell wall synthesis.
- Anticancer Properties : Induction of apoptosis in cancer cells via caspase activation.
- Neuroprotective Effects : Modulation of neurotransmitter levels and inhibition of acetylcholinesterase (AChE).
Antimicrobial Activity
Studies have shown that the compound exhibits significant antimicrobial properties against various pathogens. The mechanism involves interference with bacterial cell wall synthesis and metabolic pathways.
Anticancer Activity
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For instance:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| HCT-116 (colon carcinoma) | 6.2 | Apoptosis induction via caspase activation |
| T47D (breast cancer) | 27.3 | Cell cycle arrest and apoptosis |
These findings suggest that the compound may serve as a lead candidate for further development in cancer therapeutics.
Neuroprotective Effects
The compound has also shown potential in neuroprotection by enhancing gamma-aminobutyric acid (GABA) levels in the brain. This effect may contribute to its anticonvulsant properties.
QSAR Modeling
Quantitative structure-activity relationship (QSAR) modeling has been employed to predict the biological activity of similar compounds. These models indicate a strong correlation between structural features and biological efficacy, aiding in the design of more potent derivatives.
Synthesis and Evaluation
The synthesis of this compound typically involves multi-step organic reactions. Specific methodologies include:
- Formation of the thieno[3,2-c]pyridine core.
- Introduction of the chlorophenyl group.
- Finalization through acylation reactions.
Yields and purity are optimized by adjusting reaction conditions such as temperature and solvent choice.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
